Ethyl 2-fluoro-5-isopropoxybenzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and an isopropoxy group at the fifth position of the aromatic ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Ethyl 2-fluoro-5-isopropoxybenzoate can be sourced from chemical suppliers and manufacturers specializing in specialty chemicals. Its production is often carried out in laboratory settings or industrial facilities that focus on organic synthesis.
This compound falls under the category of benzoate esters, which are esters derived from benzoic acid. It also belongs to a broader class of fluorinated compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Ethyl 2-fluoro-5-isopropoxybenzoate can be synthesized through several methods:
The choice of synthesis method may depend on factors such as desired yield, purity, and scalability. In industrial settings, continuous flow processes may be employed to enhance efficiency and ensure consistent quality.
The molecular structure of ethyl 2-fluoro-5-isopropoxybenzoate features a benzene ring with substituents at specific positions:
Ethyl 2-fluoro-5-isopropoxybenzoate can undergo various chemical reactions:
The mechanism of action for ethyl 2-fluoro-5-isopropoxybenzoate involves its interaction with specific molecular targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.24 g/mol |
IUPAC Name | Ethyl 2-fluoro-5-propan-2-yloxybenzoate |
InChI | InChI=1S/C12H15FO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4H2,1-3H3 |
Ethyl 2-fluoro-5-isopropoxybenzoate has several applications in scientific research:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable for both academic research and industrial applications.
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: